molecular formula C12H14N2O2 B11621371 N-(3,4-dihydro-2(1H)-quinolinylidene)-beta-alanine

N-(3,4-dihydro-2(1H)-quinolinylidene)-beta-alanine

Cat. No.: B11621371
M. Wt: 218.25 g/mol
InChI Key: AIFXATVIFYWHBA-UHFFFAOYSA-N
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Description

3-{[(2E)-1,2,3,4-Tetrahydroquinolin-2-ylidene]amino}propanoic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tetrahydroquinoline ring system, which is a partially saturated derivative of quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-1,2,3,4-tetrahydroquinolin-2-ylidene]amino}propanoic acid typically involves the condensation of 2-amino-1,2,3,4-tetrahydroquinoline with a suitable aldehyde or ketone, followed by subsequent reactions to introduce the propanoic acid moiety. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation reaction. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[(2E)-1,2,3,4-Tetrahydroquinolin-2-ylidene]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.

Scientific Research Applications

3-{[(2E)-1,2,3,4-Tetrahydroquinolin-2-ylidene]amino}propanoic acid has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(2E)-1,2,3,4-tetrahydroquinolin-2-ylidene]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.

    Quinoline: The parent compound of the tetrahydroquinoline derivatives, known for its wide range of applications in medicinal chemistry.

    Indole: Another heterocyclic compound with diverse biological activities and applications.

Uniqueness

3-{[(2E)-1,2,3,4-Tetrahydroquinolin-2-ylidene]amino}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(3,4-dihydro-1H-quinolin-2-ylideneamino)propanoic acid

InChI

InChI=1S/C12H14N2O2/c15-12(16)7-8-13-11-6-5-9-3-1-2-4-10(9)14-11/h1-4H,5-8H2,(H,13,14)(H,15,16)

InChI Key

AIFXATVIFYWHBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NCCC(=O)O)NC2=CC=CC=C21

Origin of Product

United States

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